molecular formula C27H32N2NaO7S2+ B033407 Patent Blue V sodium CAS No. 20262-76-4

Patent Blue V sodium

Cat. No.: B033407
CAS No.: 20262-76-4
M. Wt: 583.7 g/mol
InChI Key: PMLFOMWMYRKZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Patent Blue V sodium, also known as Sulfan Blue, is a synthetic triphenylmethane dye. It is primarily used as a biological stain and a food colorant. The compound is characterized by its vibrant blue color in alkaline conditions and orange hue in acidic conditions .

Mechanism of Action

Target of Action

Patent Blue V Sodium, also known as Sulfan Blue, is primarily used as a biological stain and a physiological tracer . It is used in the field of biology and medicine to demonstrate hemoglobin and to study the movement of fluid within the kidney . In medical applications, it is used to label lymphatic vessels, arterial territories, and lymph nodes prior to biopsy in some cancers .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a physiological tracer. It is used to study the movement of fluid within the kidney . .

Pharmacokinetics

It is known that the compound is used for marking lymphatic vessels and arterial territories, as well as for sentinel lymph node identification prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer .

Result of Action

The administration of Patent Blue V has been reported to cause hypersensitivity reactions in approximately 1% of the patients . It also presents a localized blue coloration which has made Patent Blue V a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . This property makes it useful as a pH indicator for the range 0.8–3.0 . Furthermore, the structure of Patent Blue V is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .

Biochemical Analysis

Biochemical Properties

Patent Blue V sodium interacts with various biomolecules in its applications. For instance, it is used as a stain in pharmacology, indicating its interaction with proteins and enzymes involved in these processes

Cellular Effects

It is known that this compound is used as a physiological tracer, suggesting that it may have some influence on cell function .

Molecular Mechanism

It is known that this compound is a biological stain used for the demonstration of hemoglobin , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that this compound is used as a physiological tracer , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals .

Metabolic Pathways

It is known that this compound is a biological stain used for the demonstration of hemoglobin , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

It is known that this compound is used as a physiological tracer , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that this compound is used as a physiological tracer , suggesting that it may be directed to specific compartments or organelles.

Preparation Methods

Patent Blue V sodium is synthesized through a series of chemical reactions involving the condensation of diethylaminobenzaldehyde with benzaldehyde derivatives. The reaction typically occurs in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The resulting product is then sulfonated to increase its solubility in water . Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Patent Blue V sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. Major products formed from these reactions include different colored derivatives and leuco forms of the dye .

Scientific Research Applications

Patent Blue V sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Patent Blue V sodium is unique due to its specific binding properties and vibrant color changes under different pH conditions. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific uses.

Properties

CAS No.

20262-76-4

Molecular Formula

C27H32N2NaO7S2+

Molecular Weight

583.7 g/mol

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate

InChI

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1

InChI Key

PMLFOMWMYRKZRF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]

Key on ui other cas no.

20262-76-4

physical_description

Dark blue powder or granules

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt
acid blue 1
acid blue 3
alphazurine 2G
bleu patent V
blue patent violet
Blue URS
Blue VRS
C.I. acid blue 1
C.I. acid blue 3
disulfine blue
disulphine blue
ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt
patent blue V
patent blue violet
sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate
sulfan blue
sulphan blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patent Blue V sodium
Reactant of Route 2
Patent Blue V sodium
Reactant of Route 3
Patent Blue V sodium
Reactant of Route 4
Patent Blue V sodium
Reactant of Route 5
Patent Blue V sodium
Reactant of Route 6
Patent Blue V sodium
Customer
Q & A

Q1: Can Patent Blue V sodium be used to study drug release from lipid formulations?

A1: Yes, this compound serves as a useful model drug compound in in vitro release (IVR) assays for pharmaceutical lipid formulations. [] Researchers incorporated it into a lipid formulation composed of phosphatidylcholine (PC) and glycerol dioleate (GDO). Upon injection into a buffered saline solution, this formulation self-assembles into liquid crystal structures, entrapping the dye. The dye's release, accelerated by lipase-mediated lipid degradation, can then be monitored spectrophotometrically. [] This allows researchers to study factors impacting drug release from these types of formulations.

Q2: Beyond drug delivery, are there other applications for this compound in research?

A2: this compound plays a crucial role in validating targeting accuracy for Magnetic Resonance-guided High Intensity Focused Ultrasound (MRgHIFU). [] Researchers create a trackable "ballistic target" by injecting a mixture of this compound and a gadolinium-based contrast agent into tissue. Subsequent RF coagulation traps this mixture, creating a marker detectable by both MRI and histological staining. This marker then serves as a reference point to evaluate the precision of MRgHIFU ablation, ensuring the thermal lesion is accurately centered on the target. []

Q3: What is the environmental fate of this compound and are there methods to break it down?

A3: this compound can undergo photocatalytic degradation when exposed to UV light in the presence of a photocatalyst like titanium dioxide (TiO2). [] This process effectively breaks down the dye into smaller, less harmful byproducts. [] Researchers utilize techniques like HPLC-MS to identify these intermediate compounds and understand the degradation pathway, ultimately assessing the effectiveness of this method for decontaminating water containing the dye. []

Q4: How does the concentration of this compound affect its degradation kinetics?

A4: Studies reveal that the degradation of this compound follows the Langmuir-Hinshelwood kinetic model. [] This model suggests that at higher initial dye concentrations, the rate of degradation is initially faster. [] This is likely due to increased interaction between the dye molecules and the photocatalyst surface at higher concentrations.

Q5: Are there any safety concerns regarding the use of this compound in medical applications?

A5: While generally considered safe for specific medical applications, a case report highlights the potential for severe iatrogenic intoxication with this compound. [] Details about the specific case are limited in the abstract, emphasizing the importance of careful administration and monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.